molecular formula C22H17ClN2OS B2983955 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide CAS No. 1357968-79-6

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide

Cat. No.: B2983955
CAS No.: 1357968-79-6
M. Wt: 392.9
InChI Key: OIJUJAVKVJSGLC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by its complex structure, which includes a thiophene ring substituted with a chlorophenyl group, a pyrrole moiety, and a tolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction, where a chlorophenyl boronic acid reacts with a brominated thiophene derivative in the presence of a palladium catalyst.

    Attachment of the Pyrrole Moiety: The pyrrole group can be added through a nucleophilic substitution reaction, where a pyrrole derivative reacts with a suitable leaving group on the thiophene ring.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically through the reaction of the thiophene derivative with p-toluidine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide has shown potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety in treating various diseases, particularly those involving microbial infections or cancer.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.

    4-(4-chlorophenyl)-N-(p-tolyl)thiophene-2-carboxamide: Lacks the pyrrole moiety, potentially altering its electronic properties and reactivity.

    3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide: Lacks the chlorophenyl group, which may influence its overall stability and interactions.

Uniqueness

The presence of all three substituents (chlorophenyl, pyrrole, and tolyl groups) in 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-15-4-10-18(11-5-15)24-22(26)21-20(25-12-2-3-13-25)19(14-27-21)16-6-8-17(23)9-7-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJUJAVKVJSGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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